4-methyl-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-methyl-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2S2/c1-16-7-13-20(14-8-16)28(25,26)24-19-11-9-17(10-12-19)21-15-27-22(23-21)18-5-3-2-4-6-18/h2-15,24H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFLKGBTYDTOFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CSC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-methyl-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzene-1-sulfonamide typically involves the formation of the thiazole ring followed by the attachment of the sulfonamide group. One common method involves the reaction of 2-phenyl-1,3-thiazole-4-carboxylic acid with 4-aminobenzenesulfonamide under specific conditions . The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride, followed by the addition of a base like triethylamine to neutralize the reaction mixture . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity .
Chemical Reactions Analysis
4-methyl-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzene-1-sulfonamide undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may lead to the formation of sulfoxides or sulfones .
Scientific Research Applications
Biological Activities
1. Antimicrobial Activity
Research indicates that derivatives of sulfonamides, including those related to 4-methyl-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzene-1-sulfonamide, exhibit notable antimicrobial properties. A study demonstrated that compounds with similar structures were effective against various bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections caused by resistant bacteria .
2. Anticancer Potential
The compound has been investigated for its anticancer properties. In vitro studies have shown that sulfonamide derivatives can inhibit the growth of cancer cell lines, including breast and colon cancer cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation .
3. Enzyme Inhibition
Sulfonamides are known to act as enzyme inhibitors. Specifically, compounds derived from thiazoles have been studied for their ability to inhibit enzymes such as acetylcholinesterase and α-glucosidase, which are relevant in the treatment of Alzheimer's disease and type 2 diabetes, respectively . This highlights the therapeutic potential of this compound in managing these conditions.
Case Studies
Several studies have documented the efficacy of sulfonamide derivatives:
- Antimicrobial Study : A study evaluated various sulfonamide derivatives against bacterial strains using Minimum Inhibitory Concentration (MIC) assays. Compounds similar to this compound showed promising results against Gram-positive and Gram-negative bacteria .
- Anticancer Evaluation : In a recent investigation, several sulfonamide derivatives were tested for their cytotoxic effects on cancer cell lines. The results indicated that specific modifications on the thiazole ring enhanced the anticancer activity significantly .
Mechanism of Action
The mechanism of action of 4-methyl-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The thiazole ring can bind to enzymes and receptors, modulating their activity . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The sulfonamide group can also interact with proteins, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Sulfonamide derivatives with heterocyclic substituents are widely explored for their bioactivity. Below is a comparative analysis of structurally related compounds:
Key Observations:
Thiazole vs. Oxazole Derivatives: The target compound’s thiazole ring contains sulfur, which may improve hydrophobic interactions and metabolic stability compared to the oxygen-containing oxazole in ’s compound. Antimicrobial activity is reported for the oxazole derivative , while the thiazole-based target compound’s bioactivity remains uncharacterized but inferred from structural parallels .
Trifluoromethyl Substitution :
- The pyrazole derivative () incorporates a trifluoromethyl group, which enhances lipophilicity and resistance to oxidative metabolism. This contrasts with the target compound’s phenyl group, suggesting differences in pharmacokinetic profiles .
Chlorothiazole and Trifluoromethoxy Groups :
- The compound in features chlorothiazole and trifluoromethoxy substituents, increasing molecular weight (MW = ~600 g/mol) and steric bulk compared to the target compound (MW = 400.52 g/mol). Such modifications may hinder blood-brain barrier penetration but improve target specificity .
Pyridine vs. This derivative serves as a synthetic intermediate, highlighting versatility in sulfonamide functionalization .
Physicochemical and Pharmacokinetic Properties
- Solubility : Sulfonamides generally exhibit moderate aqueous solubility due to hydrogen-bonding capabilities. The trifluoromethyl group () may reduce solubility, while the thiazole’s sulfur (target compound) could enhance polarity .
- Lipophilicity (LogP) :
- Target compound (estimated LogP ~3.5): Balanced by aromatic and sulfonamide groups.
- Trifluoromethyl derivative (): Higher LogP (~4.2) due to the hydrophobic CF₃ group .
Biological Activity
4-methyl-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its effects on various biological systems, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide functional group attached to a thiazole moiety and phenyl rings. Its molecular formula is with a molecular weight of approximately 273.36 g/mol. The presence of the thiazole ring is significant for its biological activity, as it can influence interactions with biological targets.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit antimicrobial properties. A study evaluating various benzene sulfonamides found that some derivatives significantly affected bacterial growth and had potential applications as antibacterial agents . The specific mechanism often involves inhibition of folate synthesis in bacteria, which is crucial for their growth.
Cardiovascular Effects
In studies involving isolated rat heart models, certain sulfonamide derivatives demonstrated the ability to alter perfusion pressure and coronary resistance. For instance, compounds similar to this compound were shown to decrease perfusion pressure in a time-dependent manner, suggesting potential cardiovascular benefits . The interaction with calcium channels was hypothesized as a possible mechanism for these effects.
Anticancer Potential
The thiazole moiety in the compound has been associated with anticancer activity. Research has indicated that thiazole derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. This suggests that this compound may have similar properties worth exploring .
Case Studies
- Antimicrobial Efficacy : A comparative study assessed the antimicrobial efficacy of several sulfonamides against common pathogens. Results indicated that this compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli at low concentrations .
- Cardiovascular Studies : In an experimental design assessing perfusion pressure changes in rat hearts, it was found that administration of the compound resulted in a marked decrease in coronary resistance compared to controls. This suggests potential therapeutic applications in managing cardiovascular diseases .
The biological activities of this compound can be attributed to its structural features:
- Folate Synthesis Inhibition : Similar to other sulfonamides, it may inhibit dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.
- Calcium Channel Interaction : Evidence suggests that this compound may interact with calcium channels, leading to vasodilation and reduced cardiac workload.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies using computational models indicate favorable absorption and distribution characteristics. However, further empirical studies are needed to establish its pharmacokinetic profile thoroughly .
Q & A
Q. What are the optimal synthetic routes for 4-methyl-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzene-1-sulfonamide, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via nucleophilic substitution between 4-(2-phenyl-1,3-thiazol-4-yl)aniline and 4-methylbenzenesulfonyl chloride. Key parameters include:
- Solvent choice : Dichloromethane or DMF improves solubility of intermediates.
- Temperature : Reactions are typically conducted at 0–5°C to minimize side products.
- Catalyst : Triethylamine (1.5–2.0 eq.) is critical for deprotonation and activating the amine group .
Post-synthesis purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol. Reported yields range from 65–85%, depending on stoichiometric precision .
Q. Which analytical techniques are most effective for characterizing this sulfonamide-thiazole hybrid?
Methodological Answer:
- NMR Spectroscopy : and NMR confirm regioselectivity of sulfonamide-thiazole linkage. Key signals:
- Thiazole C-H proton at δ 7.8–8.0 ppm.
- Sulfonamide S=O stretching vibrations at 1170 cm and 1360 cm in FT-IR .
- Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H] at m/z 461.12) .
- X-ray Crystallography : SHELX software refines crystal structures, revealing planar thiazole and sulfonamide groups with dihedral angles <10° between aromatic rings .
Q. What preliminary biological screening assays are recommended for this compound?
Methodological Answer:
- Enzyme Inhibition : Test against kinases (e.g., GSK-3β) via ATP-binding site competition assays (IC determination).
- Cellular Uptake : Use fluorescence-labeled analogs to quantify permeability in Caco-2 monolayers (P >1 × 10 cm/s suggests oral bioavailability) .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HCT-116, MCF-7) at 1–100 µM concentrations .
Advanced Research Questions
Q. How does the compound’s crystal packing influence its pharmacological properties?
Methodological Answer: X-ray diffraction (SHELXL refinement) reveals intermolecular interactions:
- Hydrogen bonds : Between sulfonamide oxygen and thiazole nitrogen (2.8–3.0 Å).
- π-Stacking : Between phenyl rings (3.5 Å spacing), enhancing stability but potentially reducing solubility.
These features correlate with prolonged half-life in vivo but may require formulation optimization (e.g., co-crystallization with cyclodextrins) .
Q. What structure-activity relationship (SAR) insights guide derivatization for improved potency?
Methodological Answer:
| Substituent | Biological Impact | Reference |
|---|---|---|
| Thiazole C-phenyl | Enhances kinase selectivity (e.g., β-adrenergic receptor agonism) . | |
| Sulfonamide methyl | Increases metabolic stability (reduced CYP3A4 oxidation) . | |
| Para-substitution on benzene | Modulates logP (optimal range: 2.5–3.5 for blood-brain barrier penetration) . |
Q. How can researchers resolve contradictions in reported biological activities (e.g., neuroprotective vs. anti-tumor effects)?
Methodological Answer:
- Target Profiling : Use proteome-wide affinity chromatography to identify off-target interactions.
- Dose-Dependent Studies : Low doses (nM–µM) may activate neuroprotective pathways (e.g., Nrf2), while higher doses (µM–mM) induce apoptosis via caspase-3 .
- Species Variability : Validate findings in human primary cells vs. rodent models to address interspecies differences in receptor binding .
Q. What strategies mitigate solubility challenges during in vivo studies?
Methodological Answer:
- Co-solvents : Use 10% DMSO + 5% Tween-80 in saline for intravenous administration.
- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability (30–40% increase in AUC) .
- Prodrug Design : Introduce phosphate esters at the sulfonamide group, cleaved by alkaline phosphatase in vivo .
Q. How can computational modeling predict binding modes with high accuracy?
Methodological Answer:
- Docking Simulations : AutoDock Vina or Schrödinger Suite models ATP-binding pockets (e.g., GSK-3β, PDB: 1Q3D).
- MD Simulations : GROMACS runs (50 ns) assess stability of ligand-receptor complexes (RMSD <2.0 Å acceptable) .
- Free Energy Perturbation (FEP) : Quantifies ΔΔG for substituent modifications, guiding synthetic prioritization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
